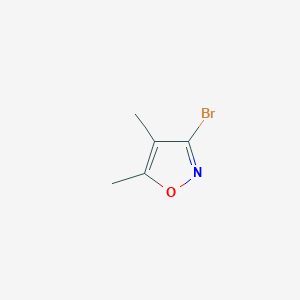

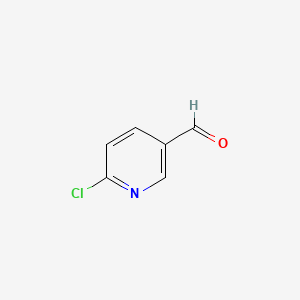

![molecular formula C10H10N2O2 B1586004 1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯 CAS No. 2849-92-5](/img/structure/B1586004.png)

1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯

描述

“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

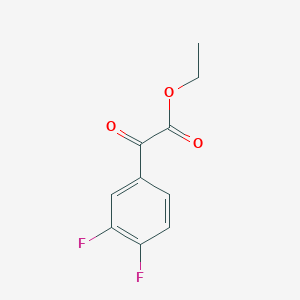

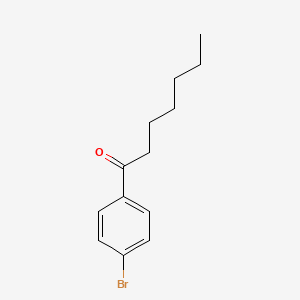

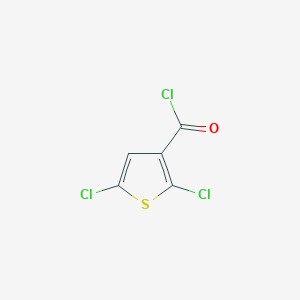

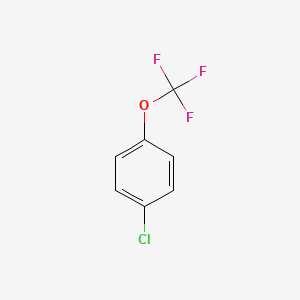

The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis

The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .科学研究应用

治疗潜力

咪唑是“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”的核心结构,具有广泛的化学和生物学性质 . 咪唑衍生物显示出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

抗菌活性

“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”具有潜在的抗菌应用。 例如,2-取代的1H-苯并咪唑衍生物已显示出良好的抗菌和抗真菌活性 .

群体感应抑制

“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”可用于抑制群体感应,这是一种细菌种群用来控制毒力性状和抗生素耐药机制产生的细胞间信号机制 . 这种方法可以对抗细菌毒力而不影响生物体的生存能力,这可能导致更低的耐药性发展率 .

功能分子的合成

咪唑是合成用于各种日常应用的功能分子的关键成分 . 由于取代咪唑的广泛应用,开发用于区域控制合成取代咪唑的新方法具有战略意义 .

染料制造

“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”可用于染料的制造 . 咪唑环是许多染料结构中的关键成分 .

消毒剂和缓蚀剂的生产

“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”可用于消毒剂和缓蚀剂的生产 . 咪唑环的化学性质使其适用于这些应用 .

抗氧化应用

“1-甲基-1H-苯并[d]咪唑-2-羧酸甲酯”可用作抗氧化剂 . 据报道,咪唑衍生物表现出抗氧化活性 .

共聚物合成

作用机制

While the specific mechanism of action for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is not mentioned in the search results, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .

未来方向

Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.

属性

IUPAC Name |

methyl 1-methylbenzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMNPUAHUGTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384369 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2849-92-5 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

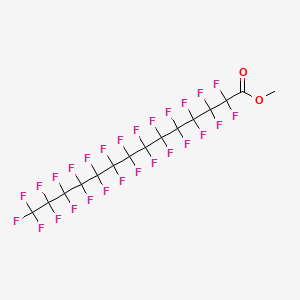

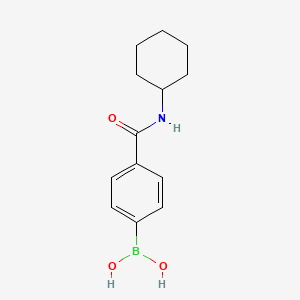

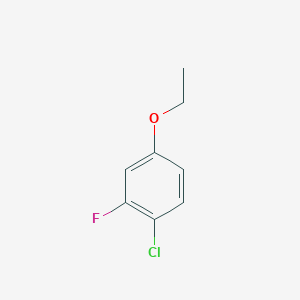

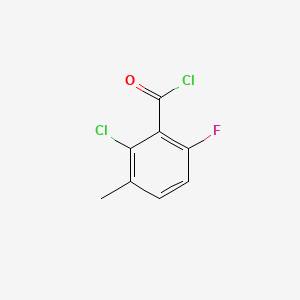

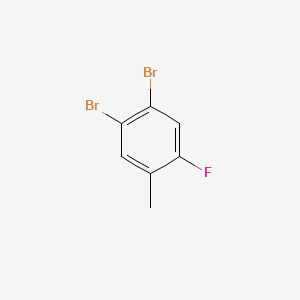

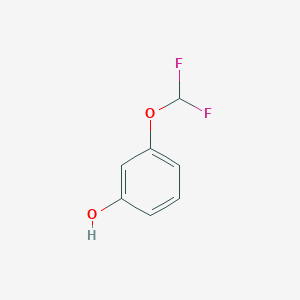

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。